RNase L Activation: Sub-Nanomolar Potency Differentiates 2′,5′-ADP from Natural 2-5A Oligomers
Adenosine-2′-5′-diphosphate activates the latent endoribonuclease RNase L with an IC₅₀ of 2.3 nM in a cell-free protein synthesis inhibition assay [1]. In comparison, the naturally occurring 2-5A trimer core (pppA2′p5′A2′p5′A) and its phosphorothioate derivatives exhibit IC₅₀ values ranging from 200 nM to 8 μM under similar RNase L activation conditions [2]. This represents an 87‑ to 3,478‑fold higher potency for the diphosphate monomer relative to the endogenous oligoadenylate activators.
| Evidence Dimension | RNase L activation potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.3 nM |
| Comparator Or Baseline | 2-5A trimer derivatives: 200 nM – 8 μM |
| Quantified Difference | 87‑ to 3,478‑fold greater potency |
| Conditions | Cell-free translation assay (mouse L‑cell extracts); inhibition of protein synthesis |
Why This Matters
This sub‑nanomolar potency enables sensitive detection of RNase L activity and provides a chemically tractable monomeric activator for assay development, avoiding the synthetic complexity and cellular permeability limitations of longer 2‑5A oligomers.
- [1] BindingDB Entry BDBM50025002. IC₅₀ = 2.30 nM for activation of RNase L in mouse L‑cell extracts. View Source
- [2] Sobol, R.W., et al. Inhibition of HIV-1 Replication and Activation of RNase L by Phosphorothioate/Phosphodiester 2′,5′-Oligoadenylate Derivatives. J. Biol. Chem., 270:5963-5978, 1995. View Source
